3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Description
Nomenclature and Structural Identification of 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Systematic IUPAC Nomenclature and Alternative Designations
The compound’s systematic IUPAC name is This compound , derived from its cyclohexenone backbone and substituents. The numbering begins at the ketone oxygen (position 1), followed by the conjugated double bond between positions 2 and 3. The amino group at position 3 is further substituted with a 2-methoxyethyl chain, while positions 5 bear methyl groups.
Alternative designations include:
- CAS Registry Number : 848233-35-2
- Synonym : 3-((2-Methoxyethyl)amino)-5,5-dimethylcyclohex-2-en-1-one
- SMILES Notation : CC1(CC(=CC(=O)C1)N(CCOC)C)C
The methoxyethylamino group distinguishes this compound from simpler cyclohexenone derivatives, introducing both ether and secondary amine functionalities.
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₉NO₂ corresponds to the following composition:
- Carbon (C) : 11 atoms (67.0% by mass)
- Hydrogen (H) : 19 atoms (9.6%)
- Nitrogen (N) : 1 atom (7.1%)
- Oxygen (O) : 2 atoms (16.3%)
Molecular Weight :
$$
\text{197.27 g/mol} = (12.01 \times 11) + (1.008 \times 19) + (14.01 \times 1) + (16.00 \times 2)
$$
This matches the exact mass reported in spectroscopic analyses.
Table 1: Elemental Composition
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 11 | 12.01 | 132.11 |
| H | 19 | 1.008 | 19.15 |
| N | 1 | 14.01 | 14.01 |
| O | 2 | 16.00 | 32.00 |
| Total | 197.27 |
Structural Relationship to Cyclohexenone Derivatives
The compound belongs to the cyclohexenone family, characterized by a six-membered carbocyclic ring with a ketone group (C=O) and a conjugated double bond. Key structural comparisons include:
Properties
IUPAC Name |
3-(2-methoxyethylamino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2)7-9(6-10(13)8-11)12-4-5-14-3/h6,12H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSDKUDIOJJMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxyethylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one with structurally related derivatives, highlighting substituent effects on properties:
Key Observations:
Substituent Effects on Solubility :
- Aliphatic substituents (e.g., methoxyethyl, hydroxycyclohexyl) improve solubility in polar solvents compared to halogenated or aromatic derivatives .
- The dimeric compound (2s) and ethenyl-linked derivative (337928-39-9) exhibit reduced solubility due to increased molecular weight and conjugation .
Crystallography and Hydrogen Bonding: Brominated () and nitro-substituted () derivatives are favored in crystallographic studies due to heavy atoms or strong hydrogen-bonding groups.
Reactivity: Electron-withdrawing groups (e.g., nitro in ) deactivate the enone system, while electron-donating groups (e.g., methoxy in the target compound) may enhance susceptibility to nucleophilic attack.
Biological Implications: Dimeric structures (e.g., 2s) often show enhanced bioactivity due to multivalent interactions, whereas monomeric derivatives like the target compound may exhibit faster pharmacokinetic profiles .
Research Findings and Methodologies
- Synthesis : Alkylation of dimedone with 2-methoxyethylamine (analogous to methods in ) is a plausible route. Yields for similar compounds range from 46–63% .
- Structural Analysis: Tools like SHELXL () and ORTEP () are widely used for crystallographic refinement. Puckering parameters (Q, θ, φ) for cyclohexenone rings in related compounds vary with substituent bulkiness .
- Purity and Characterization : LC-MS and HR-MS (as in ) confirm molecular weights, while IR and NMR spectra distinguish substituent effects on electronic environments.
Biological Activity
3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one, with the chemical formula CHNO and CAS number 848233-35-2, is a cyclohexenone derivative that has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 197.27 g/mol
- Structure : The compound features a methoxyethylamino group attached to a dimethylcyclohexenone core, which contributes to its unique biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For instance:
- Case Study : A related compound was tested against various cancer cell lines and showed significant cytotoxic effects with an IC value of approximately 30 µM against breast cancer cells .
Neuroprotective Effects
There is emerging evidence that certain derivatives may possess neuroprotective effects, particularly in models of neurodegenerative diseases:
- Research Findings : A study involving molecular docking simulations suggested that similar compounds can stabilize prion proteins and inhibit their conversion to toxic forms . This suggests potential use in prion-related disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Neuroprotective | ~30 |
| 5-Methoxy-2H-chromen-2-one | Structure | Antiproliferative | ~25 |
| 4-Aminoquinoline | Structure | Antimalarial | ~20 |
Synthetic Routes
The synthesis of this compound typically involves the reaction of 5,5-dimethylcyclohexenone with 2-methoxyethylamine under controlled conditions. Key steps include:
- Reagents : Use of catalysts to facilitate the reaction.
- Conditions : Specific temperatures and solvents are optimized for yield and purity.
Q & A
Q. What are the recommended methods for synthesizing 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For optimization:
- Use a polar aprotic solvent (e.g., DMF) to enhance reaction rates.
- Monitor pH to favor amine coupling (e.g., maintain slightly basic conditions).
- Purify via column chromatography using gradients of ethyl acetate/hexane to separate byproducts .
- Confirm purity via HPLC with a C18 column (80:20 acetonitrile/water mobile phase) and UV detection at 254 nm .
Q. How can the molecular structure of this compound be unequivocally confirmed?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve bond lengths and angles (mean C–C bond accuracy: ±0.002 Å) .
- NMR spectroscopy : Compare - and -NMR shifts with computational predictions (e.g., DFT calculations). For example, methoxyethyl groups show characteristic δ 3.2–3.5 ppm for OCH protons .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] ion accuracy within 2 ppm) .
Advanced Research Questions
Q. How can researchers address contradictory spectroscopic data during structural analysis?
- Methodological Answer :
- Cross-validate techniques : Combine X-ray crystallography (for absolute configuration) with - COSY and HSQC NMR to resolve overlapping signals .
- Dynamic NMR studies : Probe conformational exchange (e.g., enamine tautomerism) by varying temperature (e.g., 298 K to 323 K) to observe coalescence of peaks .
- Computational modeling : Use Gaussian or ORCA software to simulate NMR shifts and compare with experimental data .
Q. What experimental design considerations are critical for studying the compound’s stability under varying conditions?
- Methodological Answer :
- Degradation kinetics : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., hydrolyzed methoxy groups) can be identified via fragmentation patterns .
- Light sensitivity : Use amber glassware and UV/Vis spectroscopy to track photodegradation (λmax shifts indicate structural changes) .
- Sample handling : Store at –20°C under inert gas (argon) to minimize oxidation .
Q. How can computational methods enhance mechanistic understanding of reactions involving this compound?
- Methodological Answer :
- DFT calculations : Map potential energy surfaces for key steps (e.g., amine attack on carbonyl groups). B3LYP/6-31G(d) basis sets are suitable for transition-state analysis .
- Molecular dynamics (MD) simulations : Model solvent effects (e.g., water vs. DMSO) on reaction pathways using GROMACS .
- Docking studies : Predict binding interactions if the compound is a bioactive intermediate (e.g., AutoDock Vina with protein databases) .
Q. What strategies mitigate limitations in analytical method validation for this compound?
- Methodological Answer :
- Sample diversity : Include analogs (e.g., dimethylcyclohexenone derivatives) to test method robustness across structural variations .
- Internal standards : Use deuterated analogs (e.g., D-methoxyethyl) for quantitative LC-MS to correct matrix effects .
- Inter-laboratory validation : Collaborate to assess reproducibility (e.g., round-robin testing with ±5% acceptance criteria for retention times) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and experimental physicochemical properties?
- Methodological Answer :
- Revisiting computational parameters : Adjust solvent models (e.g., CPCM instead of SMD) in COSMO-RS calculations to better match experimental solubility .
- Experimental replication : Repeat logP measurements using shake-flask vs. HPLC-derived methods to identify systematic errors .
- Crystallographic refinement : Re-analyze X-ray data (e.g., check for disordered solvent molecules affecting density maps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
